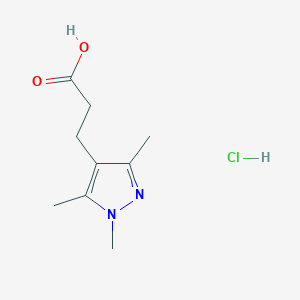
5-クロロピリジン-3-スルホンアミド
概要
説明
5-Chloropyridine-3-sulfonamide is a chemical compound with the molecular formula C5H5ClN2O2S It is a derivative of pyridine, where a chlorine atom is substituted at the 5th position and a sulfonamide group at the 3rd position
科学的研究の応用
5-Chloropyridine-3-sulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with antibacterial and antifungal properties.
Biological Research: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Material Science: Researchers explore its use in the development of new materials with specific properties, such as conductivity or catalytic activity.
作用機序
Target of Action
Sulfonamides, a class of compounds to which 5-chloropyridine-3-sulfonamide belongs, are known to inhibit the bacterial enzyme dihydropteroate synthetase . This enzyme uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .
Mode of Action
5-Chloropyridine-3-sulfonamide acts as a competitive inhibitor of its target enzyme . It competes with PABA for the active site of the enzyme, thereby inhibiting the synthesis of folic acid, which is crucial for bacterial replication .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by 5-Chloropyridine-3-sulfonamide disrupts the folic acid synthesis pathway in bacteria . This disruption prevents the bacteria from producing the necessary nucleotides for DNA replication, thereby inhibiting bacterial growth and replication .
Result of Action
The molecular and cellular effects of 5-Chloropyridine-3-sulfonamide’s action primarily involve the inhibition of bacterial growth and replication . By inhibiting the synthesis of folic acid, the compound prevents the bacteria from producing the necessary components for DNA replication, thereby inhibiting their growth and replication .
生化学分析
Biochemical Properties
5-Chloropyridine-3-sulfonamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as flavin-dependent monooxygenases, which are involved in the oxidative degradation of sulfonamides . The interaction with these enzymes typically involves the formation of a complex that facilitates the oxidation of the sulfonamide group, leading to the production of metabolites such as 4-aminophenol and sulfite . These interactions are crucial for the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of 5-Chloropyridine-3-sulfonamide on various types of cells and cellular processes have been studied extensively. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to exhibit antibacterial and anticancer activities by inhibiting the growth of certain bacterial strains and cancer cell lines . The compound’s impact on cell signaling pathways includes the inhibition of enzymes such as topoisomerase II, which is essential for DNA replication and cell division . Additionally, 5-Chloropyridine-3-sulfonamide has been found to induce apoptosis in cancer cells, further highlighting its potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of action of 5-Chloropyridine-3-sulfonamide involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. One of the primary mechanisms is the inhibition of topoisomerase II, an enzyme critical for DNA replication and cell division . By binding to the enzyme’s active site, 5-Chloropyridine-3-sulfonamide prevents the enzyme from performing its function, leading to the accumulation of DNA breaks and ultimately inducing cell death . Additionally, the compound has been shown to interact with other enzymes and proteins, further contributing to its biochemical and therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloropyridine-3-sulfonamide have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Chloropyridine-3-sulfonamide is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to the compound has been associated with sustained inhibition of enzyme activity and prolonged effects on cellular processes
Dosage Effects in Animal Models
The effects of 5-Chloropyridine-3-sulfonamide vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activities . At lower doses, 5-Chloropyridine-3-sulfonamide has been shown to effectively inhibit bacterial growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of optimizing dosage levels to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
5-Chloropyridine-3-sulfonamide is involved in several metabolic pathways, primarily related to its degradation and detoxification. The compound is metabolized by enzymes such as flavin-dependent monooxygenases, which catalyze the oxidation of the sulfonamide group . This metabolic process leads to the formation of metabolites such as 4-aminophenol and sulfite, which are further processed and excreted by the body . The involvement of 5-Chloropyridine-3-sulfonamide in these metabolic pathways is essential for understanding its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 5-Chloropyridine-3-sulfonamide within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, 5-Chloropyridine-3-sulfonamide can interact with various transporters and binding proteins that facilitate its distribution to specific cellular compartments . The compound’s localization and accumulation within cells are important factors that influence its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 5-Chloropyridine-3-sulfonamide plays a significant role in its activity and function. The compound has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles . The presence of 5-Chloropyridine-3-sulfonamide in these compartments allows it to interact with key biomolecules and exert its biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyridine-3-sulfonamide typically involves the chlorination of pyridine derivatives followed by sulfonation. One common method includes the reaction of 5-chloropyridine with sulfonamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 5-Chloropyridine-3-sulfonamide may involve large-scale chlorination and sulfonation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.
化学反応の分析
Types of Reactions
5-Chloropyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
類似化合物との比較
Similar Compounds
4-Chloropyridine-3-sulfonamide: Similar structure but with the chlorine atom at the 4th position.
2-Chloropyridine-3-sulfonamide: Chlorine atom at the 2nd position.
5-Bromopyridine-3-sulfonamide: Bromine instead of chlorine at the 5th position.
Uniqueness
5-Chloropyridine-3-sulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets
特性
IUPAC Name |
5-chloropyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c6-4-1-5(3-8-2-4)11(7,9)10/h1-3H,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLQEUZYMRUJOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


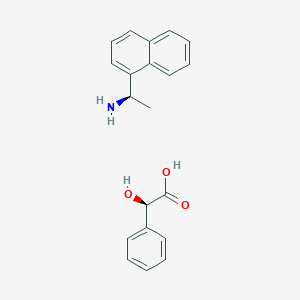
![N,N-dimethyl-1-[(4-nitronaphthalen-1-yl)sulfanyl]formamide](/img/structure/B1373552.png)
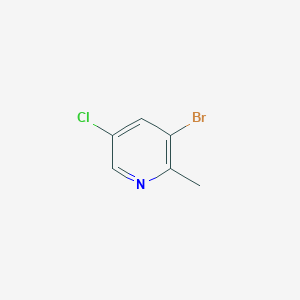




![Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B1373562.png)
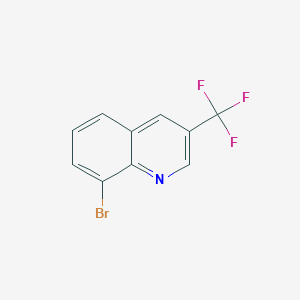
![8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1373564.png)
![4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1373567.png)
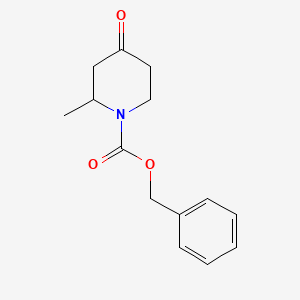
![[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1373569.png)
